ICRF-193 - 21416-88-6

ICRF-193

Catalog Number: EVT-269999
CAS Number: 21416-88-6
Molecular Formula: C12H18N4O4
Molecular Weight: 282.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ICRF-193 is an N-alkylpiperazine that is butane which is substituted by a 3,5-dioxopiperazin-1-yl group at positions 2 and 3. The meso isomer. It has a role as an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor, an apoptosis inducer and an antineoplastic agent.
Source and Classification

ICRF-193 was originally developed as part of a series of bisdioxopiperazine derivatives aimed at targeting topoisomerases. The compound is classified under the category of topoisomerase inhibitors, specifically targeting the type II enzyme, which plays a significant role in DNA metabolism and is a validated target in cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of ICRF-193 involves several key steps typically utilizing well-established organic chemistry techniques. The compound can be synthesized through a multi-step process that includes:

  1. Formation of the Bisdioxopiperazine Core: This is achieved by reacting appropriate precursors under controlled conditions to form the dioxopiperazine structure.
  2. Modification for Activity: Subsequent reactions modify the core structure to enhance its affinity for topoisomerase II.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological assays.

Recent studies have also explored the development of water-soluble prodrugs of ICRF-193 to improve its bioavailability and therapeutic efficacy. For example, three prodrugs (GK-667, GK-678, and GK-691) were synthesized with significantly improved solubility compared to ICRF-193 itself, which has a solubility of less than 0.005 mg/mL in water .

Chemical Reactions Analysis

Reactions and Technical Details

ICRF-193 primarily acts through its interaction with DNA topoisomerase II, leading to the stabilization of the enzyme-DNA complex during DNA replication. This stabilization results in the inhibition of the enzyme's catalytic activity, ultimately causing DNA strand breaks and cell death in rapidly dividing cells, such as cancer cells.

Experimental studies have demonstrated that ICRF-193 effectively inhibits the relaxation of supercoiled DNA by topoisomerase II, thus preventing proper DNA replication and transcription .

Mechanism of Action

Process and Data

The mechanism by which ICRF-193 exerts its effects involves binding to the topoisomerase II enzyme and trapping it in a covalent complex with DNA. This process can be summarized as follows:

  1. Binding: ICRF-193 binds to the topoisomerase II enzyme.
  2. Stabilization: The binding stabilizes the enzyme-DNA complex during the cleavage-religation cycle.
  3. Inhibition: This stabilization prevents the religation step, leading to accumulation of double-strand breaks in DNA.
  4. Cellular Response: The accumulation of DNA damage activates cellular checkpoints, ultimately leading to apoptosis or programmed cell death.

Studies have shown that ICRF-193 does not affect DNA synthesis when added after nuclear assembly but significantly impacts it when introduced during active replication .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ICRF-193 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Poorly soluble in water (≤0.005 mg/mL) but improved solubility observed in prodrug forms (e.g., GK-667 shows solubility around 20 mg/mL) .
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.
  • Stability: Stability under physiological conditions varies; prodrugs demonstrate enhanced stability compared to ICRF-193 itself.
Applications

Scientific Uses

ICRF-193 has been primarily investigated for its potential therapeutic applications in oncology due to its ability to inhibit cancer cell proliferation through topoisomerase II inhibition. Its applications include:

  1. Cancer Treatment: Used in preclinical studies targeting various cancers where topoisomerase II plays a critical role.
  2. Research Tool: Employed in laboratory settings to study DNA replication dynamics and chromatin assembly processes.
  3. Prodrug Development: Recent studies focus on developing more soluble derivatives for improved therapeutic use .
Introduction to ICRF-193 in Biomedical Research

Historical Development and Classification as a Bisdioxopiperazine Topoisomerase II Inhibitor

ICRF-193 (razoxane) represents a seminal development in the class of bisdioxopiperazine compounds, originally derived from ethylenediamine tetra-acetic acid (EDTA) analogs. First synthesized in the 1970s, its core chemical structure comprises two piperazinedione rings linked by a hydrazine bridge (C₁₂H₁₈N₄O₄, MW 282.30 g/mol) [3] [6]. Unlike classical topoisomerase II (TOP2) poisons (e.g., etoposide), ICRF-193 was identified as a catalytic inhibitor that disrupts ATP hydrolysis without stabilizing DNA double-strand breaks [4] [9]. This mechanistic distinction positioned it as a unique biochemical tool for dissecting TOP2 functions in chromatin dynamics and cell cycle progression. Early studies in Xenopus egg extracts and mammalian cells demonstrated its ability to block TOP2-mediated decatenation of replicated DNA, causing G2/M arrest without DNA fragmentation [1] [4].

Table 1: Evolution of Bisdioxopiperazine Inhibitors

CompoundKey Structural FeatureTarget SpecificityPrimary Research Use
ICRF-159First-generation derivativeBroad TOP2 inhibitionAntimetastatic studies
ICRF-193Chiral methyl groupsTOP2B > TOP2ACatalytic inhibition studies
ICRF-196Racemic mixture (R,R + S,S)Dual TOP2A/BCancer therapy research

Mechanistic Distinction: Catalytic Inhibition vs. Topoisomerase II Poisoning

ICRF-193 exerts its effects by binding the ATPase domain of TOP2 during the post-strand passage stage, locking the enzyme in a closed-clamp conformation that sterically hinders DNA release [8]. Structural analyses reveal that ICRF-193 inserts into the dimer interface of the TOP2 ATPase domain when ADP is bound, preventing domain reopening and enzyme turnover [8]. This contrasts sharply with TOP2 "poisons" like etoposide, which stabilize covalent TOP2-DNA cleavage complexes (TOP2ccs), leading to persistent double-strand breaks and activation of DNA damage responses [2] [9]. The biological consequences of this distinction are profound:

  • Genomic Stability: ICRF-193 induces reversible chromatin catenation without direct DNA breaks, whereas poisons cause irreversible breaks [1] [4].
  • Cellular Responses: In mammalian cells, ICRF-193 permits cdc2 kinase activation and nuclear envelope breakdown but blocks chromatid segregation, leading to "pseudo-mitosis" without chromosome disjunction [4] [9].
  • Heterochromatin Effects: Catalytic inhibition specifically destabilizes pericentric heterochromatin and repetitive DNA due to unresolved topological stress during replication, evidenced by γH2AX foci co-localizing with DAPI-dense regions [9].

Table 2: Mechanistic Comparison of TOP2-Targeting Agents

MechanismRepresentative CompoundTOP2-DNA ComplexPrimary Chromatin Effect
Catalytic inhibitionICRF-193Closed clamp (non-covalent)Perturbed nucleosome spacing, unresolved catenanes
PoisoningEtoposideCleavable complex (covalent)Double-strand breaks, H3K9 hyperacetylation
G-quadruplex stabilizationPyridostatin (PDS)TOP2A-trapped complexrDNA transcription arrest

Rationale for Targeting Topoisomerase II Isoforms (TOP2A/TOP2B) in Therapeutic Contexts

The divergent biological roles of TOP2 isoforms underpin the therapeutic interest in ICRF-193:

  • TOP2A (170 kDa): Essential for DNA replication and mitosis, with expression peaking in S/G2 phases. ICRF-193 inhibits its decatenation function, causing replicated chromosomes to remain interlinked, which activates the decatenation checkpoint and arrests cells in G2 [4] [9]. Structural studies confirm ICRF-193 binding to TOP2A's ATPase domain, though with lower affinity than TOP2B [8].
  • TOP2B (180 kDa): Constitutively expressed and enriched at transcriptionally active loci. ICRF-193 selectively induces proteasomal degradation of TOP2B closed clamps via its C-terminal domain (CTD), particularly residues 1570–1621 [5]. This domain recruits RNA polymerase II and SUMOylation machinery, linking TOP2B inhibition to transcriptional modulation [5] [6].

Therapeutic implications include:

  • Anti-inflammatory Effects: In LPS-activated macrophages, ICRF-193 reduces IL-1β secretion by 40% without altering IL1B transcription, suggesting post-translational modulation of inflammasome activity [6].
  • Leukemia Differentiation Therapy: Synergy with all-trans retinoic acid (ATRA) enhances granulocytic differentiation in acute promyelocytic leukemia (APL) cells, offering a cardiotoxicity-sparing alternative to anthracyclines [7].
  • Genomic Stability Management: ICRF-193-induced catenanes at repetitive DNA require resolution by Ercc1-XPF endonuclease, highlighting context-specific vulnerabilities in heterochromatin [9].

Table 3: Functional Differentiation of TOP2 Isoforms

IsoformCellular FunctionICRF-193 SensitivityTherapeutic Context
TOP2AChromosome segregation, DNA replicationModerate (IC₅₀ ≈ 1.5 μM)Mitotic arrest in proliferating cells
TOP2BTranscriptional elongation, neural developmentHigh (IC₅₀ ≈ 0.2 μM)Inflammatory modulation, differentiation therapy

Structural Basis for Inhibition

Crystallographic studies of human TOP2B bound to ICRF-193 (PDB: 7ZBG) reveal key interactions:

  • The bisdioxopiperazine rings occupy the ATP-binding pocket, forming hydrogen bonds with conserved residues (Asp148, Lys151) in the Bergerat fold [8].
  • The N-terminal "strap" region stabilizes the closed-clamp conformation, preventing DNA-gate reopening.
  • C-terminal domain (CTD) flexibility enables isoform-specific protein interactions, explaining TOP2B's selective degradation [5] [8].

Emerging Research Applications

Recent studies leverage ICRF-193 to probe:

  • Chromatin Topology: Nucleosome spacing defects arise from TOP2 clamps sterically blocking histone deposition, independent of DNA catenation [1].
  • Repeat Stability: Pericentromeric repeats form inter-chromosomal catenates when TOP2 is inhibited, requiring SLX4-mediated resolution [9].
  • Mitochondrial DNA: TOP2B localizes to mitochondria, with ICRF-193 implicating it in mtDNA topology maintenance [2].

Therapeutic Reprofiling Potential

The unique properties of ICRF-193 support investigations into:

  • Inflammatory Diseases: Attenuation of IL-1β secretion in macrophages [6].
  • Neurodegeneration: TOP2B's role in neuronal gene expression [2].
  • Antiviral Therapy: TOP2B involvement in papillomavirus replication [2].

Properties

CAS Number

21416-88-6

Product Name

ICRF-193

IUPAC Name

4-[(2S,3R)-3-(3,5-dioxopiperazin-1-yl)butan-2-yl]piperazine-2,6-dione

Molecular Formula

C12H18N4O4

Molecular Weight

282.30 g/mol

InChI

InChI=1S/C12H18N4O4/c1-7(15-3-9(17)13-10(18)4-15)8(2)16-5-11(19)14-12(20)6-16/h7-8H,3-6H2,1-2H3,(H,13,17,18)(H,14,19,20)/t7-,8+

InChI Key

OBYGAPWKTPDTAS-OCAPTIKFSA-N

SMILES

CC(C(C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Solubility

Soluble in DMSO

Synonyms

4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-2,6-piperazinedione
ICRF 193
ICRF-193

Canonical SMILES

CC(C(C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Isomeric SMILES

C[C@H]([C@H](C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.